Cas no 2551116-56-2 (1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide)
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide
- 2551116-56-2
- EN300-27685379
- 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
-
- MDL: MFCD32874522
- Inchi: 1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H
- InChI Key: GBUCNQWOYGPMJZ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CN=1)Br)C(C)N.Br
Computed Properties
- Exact Mass: 359.82954g/mol
- Monoisotopic Mass: 357.83159g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27685379-0.05g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-27685379-0.1g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-27685379-0.25g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-27685379-0.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-27685379-1.0g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27685379-2.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27685379-5.0g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-27685379-10.0g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-27685379-1g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95% | 1g |
$1057.0 | 2023-09-10 | |
| Enamine | EN300-27685379-5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |
2551116-56-2 | 95% | 5g |
$3065.0 | 2023-09-10 |
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
Research Brief on 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2): Recent Advances and Applications
In recent years, the compound 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dibromopyridine core and amine functionality, has shown promise in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide involves a multi-step process, starting with the bromination of 3-aminopyridine followed by subsequent functionalization. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's unique structural features, including the presence of bromine atoms, contribute to its reactivity and ability to interact with biological targets, such as protein kinases involved in cancer progression.
Recent in vitro and in vivo studies have demonstrated the compound's efficacy as a kinase inhibitor, particularly against targets like Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). These findings suggest its potential use in treating hematological malignancies and other proliferative diseases. Additionally, its hydrobromide salt form enhances solubility and bioavailability, addressing some of the challenges associated with drug delivery.
Beyond its therapeutic potential, 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide has also been explored as a versatile intermediate in medicinal chemistry. Researchers have utilized it to develop novel analogs with improved pharmacological properties, such as increased selectivity and reduced off-target effects. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the molecular interactions underlying its biological activity, paving the way for rational drug design.
Despite these advancements, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity, and resistance mechanisms need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the compound's potential as a valuable tool in drug discovery and development.
In conclusion, 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2) represents a promising candidate in the field of chemical biology and pharmaceuticals. Its unique structural and functional properties, combined with recent advancements in synthesis and biological evaluation, position it as a key player in the development of next-generation therapeutics. Continued research and collaboration across disciplines will be essential to unlock its full potential and address the remaining challenges.
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